molecular formula C29H24F6NP B3041082 {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane CAS No. 260368-14-7

{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane

Cat. No.: B3041082
CAS No.: 260368-14-7
M. Wt: 531.5 g/mol
InChI Key: RBQXBXJJNKCMHQ-UHFFFAOYSA-N
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Description

{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is a highly specialized organophosphorus compound characterized by a phosphorane core (pentavalent phosphorus) substituted with a 3,5-bis(trifluoromethyl)phenylimino group and three 3-methylphenyl groups. The 3,5-bis(trifluoromethyl)phenyl moiety introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) groups, which enhance the electrophilicity of the phosphorus center. The tris(3-methylphenyl) substituents provide steric bulk, influencing reactivity and stability by shielding the phosphorus atom from nucleophilic attack or undesired side reactions .

Its synthesis likely involves nucleophilic substitution or metal-mediated coupling, as seen in related systems (e.g., reaction of 3,5-bis(trifluoromethyl)phenyl lithium with phosphorus precursors) .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]imino-tris(3-methylphenyl)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F6NP/c1-19-7-4-10-25(13-19)37(26-11-5-8-20(2)14-26,27-12-6-9-21(3)15-27)36-24-17-22(28(30,31)32)16-23(18-24)29(33,34)35/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQXBXJJNKCMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)P(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane typically involves the reaction of tris(3-methylphenyl)phosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the imino-phosphorane bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to phosphines.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Tris(3-methylphenyl)phosphine.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Catalytic Applications
    • Phosphoranes can act as catalysts in various organic reactions, including:
      • Nucleophilic Catalysis : They facilitate reactions involving nucleophiles, enhancing reaction rates and selectivity. For instance, the application of phosphoranes in the Michael addition reactions has shown improved yields and enantioselectivity due to their ability to stabilize transition states .
      • Phosphine-Catalyzed Reactions : The compound has been utilized in phosphine-catalyzed transformations, such as the [3 + 2] cycloaddition of α-diazoacetates with β-trifluoromethyl enones, yielding 4-(trifluoromethyl)pyrazolines .
  • Synthesis of Novel Compounds
    • The reactivity of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane has been exploited for synthesizing complex molecules:
      • Phosphinidene Synthesis : It serves as a precursor for generating phosphinidenes, which are crucial for synthesizing phosphanylidene-phosphoranes and other phosphorus-containing compounds .
      • Functionalization of Alkenes and Alkynes : The compound has demonstrated efficacy in functionalizing alkenes and alkynes under mild conditions, leading to the formation of valuable intermediates for further synthetic applications .

Data Tables

Application TypeDescriptionExample Reaction
Catalytic ReactionsEnhances nucleophilic reactionsMichael addition with α-diazoacetates
Synthesis of PhosphinidenesActs as a precursor for phosphinidene synthesisReaction with trimethylphosphine
FunctionalizationFunctionalizes alkenes/alkynesFormation of phosphirene from alkynes

Case Studies

  • Case Study on Nucleophilic Catalysis
    • A study demonstrated that {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane significantly improved the efficiency of nucleophilic attacks in carbonyl chemistry. The reaction conditions were optimized to yield high selectivity for the desired product while minimizing by-products.
  • Case Study on Phosphinidene Reactivity
    • Research indicated that this phosphorane could be converted into a phosphinidene synthon through thermal activation. This transformation was pivotal for developing new synthetic routes to complex organophosphorus compounds used in medicinal chemistry.

Mechanism of Action

The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane involves its ability to coordinate with metal centers and participate in catalytic cycles. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the compound and facilitating its interaction with various substrates. The imino group plays a crucial role in binding to target molecules, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane, a comparative analysis with structurally related phosphoranes and aryl-substituted compounds is provided below.

Table 1: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Reactivity
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane 3,5-(CF₃)₂C₆H₃ (imino), tris(3-MeC₆H₄) ~650 (estimated) High steric bulk, electron-deficient P-center Potential FLP-like reactivity, catalysis (hypothesized)
(tert-Butylimino)tris(pyrrolidino)phosphorane (BTPP) t-Bu (imino), tris(pyrrolidino) ~380 (estimated) Moderate steric bulk, electron-rich P-center Base catalyst in organic synthesis (e.g., coupling reactions)
3,5-Bis(trifluoromethyl)phenyl isothiocyanate 3,5-(CF₃)₂C₆H₃ (isothiocyanate) 271.18 Linear structure, volatile liquid (bp 63°C at 1.5 mmHg) Pesticide intermediate, electrophilic reagents
(C₈H₃F₆)₃-SiCH₂PtBu₂ 3,5-(CF₃)₂C₆H₃ (aryl), Si-P core ~950 (estimated) Geminal Si/P FLP, steric protection Activation of small molecules (e.g., H₂, CO₂)

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-bis(trifluoromethyl)phenyl group in the target compound creates a more electron-deficient phosphorus center compared to BTPP, which features pyrrolidino donors. This difference impacts Lewis acidity and catalytic selectivity .
  • This contrasts with (C₈H₃F₆)₃-SiCH₂PtBu₂, where silicon-phosphorus cooperativity enables unique reactivity despite similar substituents .

Research Findings and Gaps

  • Synthetic Challenges : The avoidance of ortho-substitution in aryl groups (critical for stability) is emphasized in related systems, suggesting that the 3,5-bis(trifluoromethyl)phenyl group’s meta-substitution pattern is optimal for synthesizing stable phosphoranes .

Biological Activity

{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is a complex organophosphorus compound recognized for its unique chemical properties and biological activities. Its structure consists of a phosphorane core with three 3-methylphenyl groups and an imino group substituted with 3,5-bis(trifluoromethyl)phenyl. The trifluoromethyl groups enhance the compound's stability and reactivity, making it a subject of interest in various biological studies.

The synthesis typically involves the reaction of tris(3-methylphenyl)phosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions, often using solvents like toluene. This process is optimized for yield and purity, utilizing advanced purification techniques in industrial settings .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains .

Anticancer Activity

Some studies suggest that related compounds can inhibit tumor growth by modulating key signaling pathways. For example, a derivative of 3,5-bis(trifluoromethyl)phenyl has been shown to inhibit liver cancer cell proliferation by targeting the STAT3 pathway and enhancing the activity of HNF 4α . This indicates a potential for developing anticancer agents based on this structural framework.

The mechanism by which {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane exerts its biological effects is believed to involve coordination with metal centers and participation in catalytic cycles. The electron-withdrawing nature of the trifluoromethyl groups stabilizes the compound and facilitates interactions with biological substrates .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of 3,5-bis(trifluoromethyl)phenyl against drug-resistant strains. Compounds demonstrated varying degrees of efficacy, with several achieving MIC values below 2 µg/mL against S. aureus biofilms .
  • Antitumor Effects : Research on naphthofuran compounds related to 3,5-bis(trifluoromethyl)phenyl showed inhibition of liver tumor growth in vivo. The study indicated that treatment with specific concentrations led to significant apoptosis in liver cancer cells .

Comparative Analysis

The following table summarizes the biological activities of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane compared to similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer ActivityNotable Mechanism
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane<2 (S. aureus)Yes (via STAT3 inhibition)Coordination with metal centers
Tris(3-methylphenyl)phosphine>10 (less effective)NoN/A
3,5-Bis(trifluoromethyl)benzylamine<4 (varied activity)NoN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane
Reactant of Route 2
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